molecular formula C₁₆H₂₇N₃O₅S B1161931 Pramipexole Mannose Adduct

Pramipexole Mannose Adduct

Cat. No.: B1161931
M. Wt: 373.47
Attention: For research use only. Not for human or veterinary use.
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Description

The Pramipexole Mannose Adduct is a drug-excipient interaction impurity identified in pharmaceutical formulations of pramipexole dihydrochloride, a non-ergot dopamine agonist used to treat Parkinson's disease and Restless Legs Syndrome . This adduct is not an active pharmaceutical ingredient but is formed via a chemical reaction between pramipexole and mannitol, a sugar alcohol often used as an excipient in solid dosage forms . Its presence highlights critical stability and compatibility challenges in drug formulation, making it a vital reference standard for researchers focused on impurity profiling, analytical method development, and ensuring drug product quality and safety . The research value of this compound lies in its application for studying and controlling degradation pathways in pramipexole-based medications. In silico molecular docking and dynamics simulation studies suggest that the this compound has a lower binding affinity to dopamine D2 and D3 receptors compared to the parent pramipexole molecule, providing initial insights into its potential pharmacological risk profile . Researchers can utilize this compound in hyphenated techniques like Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) for the precise identification, characterization, and quantification of impurities in drug products . For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C₁₆H₂₇N₃O₅S

Molecular Weight

373.47

Origin of Product

United States

Pramipexole As a Substrate for Adduct Formation

Chemical Reactivity of Pramipexole's Amine Functionality

Pramipexole (B1678040) is a non-ergot dopamine (B1211576) agonist characterized by a molecular structure that includes a primary amine group. nih.govresearchgate.net This amine functionality is a key determinant of its chemical behavior. nih.gov The nitrogen atom of the primary amine possesses an unshared pair of electrons, which allows it to act as a nucleophile. nih.gov This nucleophilic nature makes the amine group susceptible to reacting with electrophilic species, such as the carbonyl groups found in reducing sugars. nih.govresearchgate.net

The structure of pramipexole features a tetrahydrobenzothiazole ring system with two amine groups. acs.org One of these is a primary amine (-NH2) which is particularly reactive. nih.govresearchgate.net Studies have demonstrated the reactivity of this amine group in various chemical transformations, including reactions with carbon dioxide to form crystalline ammonium (B1175870) carbamates. rsc.org This inherent reactivity is the foundation for its potential to form adducts in the presence of suitable reactants. rsc.org

Role of Excipients, Specifically Mannitol (B672), as Sources of Reducing Sugars

Mannitol is a sugar alcohol widely used as a diluent and filler in solid dosage forms like tablets due to its desirable properties, such as good compressibility, low hygroscopicity, and chemical stability. nih.govcelluloseankit.com It is often selected for formulations with water-sensitive active pharmaceutical ingredients (APIs). nih.gov

Despite being a sugar alcohol and generally considered a non-reducing carbohydrate, commercial-grade mannitol can contain small amounts of reducing sugars as impurities. nih.govcaldic.com These impurities, which may include mannose, glucose, or fructose, can be residuals from the manufacturing process of mannitol, which often involves the reduction of these very sugars. nih.govcaldic.com The pharmacopoeias set limits on the level of reducing sugars in mannitol, but even these small amounts can be sufficient to cause detrimental reactions with sensitive APIs. caldic.com In the context of pramipexole formulations, mannitol has been identified as a source of reducing sugars that can interact with the drug. nih.gov

Proposed Mechanism of Pramipexole Mannose Adduct Formation via Maillard Reaction

The formation of the this compound is proposed to occur through the Maillard reaction, a well-known chemical process involving a non-enzymatic reaction between an amino acid or a compound with a primary amine group and a reducing sugar. nih.govnih.govresearchgate.net This reaction is a common pathway for drug-excipient incompatibility in pharmaceutical products. researchgate.netnih.gov

The mechanism is generally understood to proceed in stages: nih.govtandfonline.com

Condensation: The reaction initiates with the nucleophilic attack of pramipexole's primary amine group on the carbonyl group of a reducing sugar, such as mannose. nih.govtandfonline.com This forms an unstable Schiff base (an imine). tandfonline.com

Rearrangement: The Schiff base then undergoes rearrangement to form a more stable ketoamine derivative, known as an Amadori product. nih.govtandfonline.com In this specific case, the product is the this compound. nih.gov

Incompatibility studies have been conducted to simulate this reaction by heating pramipexole dihydrochloride (B599025) monohydrate with mannitol. nih.gov The resulting impurities matched the this compound found in aged solid dosage forms, supporting the Maillard reaction hypothesis. nih.gov The presence of water and heat can promote this reaction. nih.gov The formation of such adducts is a critical consideration in pharmaceutical formulation, as these new chemical entities can have different properties and activities compared to the parent drug. nih.govresearchgate.net For instance, molecular docking studies have suggested that the interaction and binding energy of the this compound with dopamine D2 and D3 receptors are lower than that of pramipexole itself. nih.govresearchgate.net

Interactive Data Table: Binding Energy of Pramipexole and its Adducts

This table presents the binding energy of pramipexole and its mannose and ribose adducts with dopamine receptors D2 and D3, as determined in a simulation study. nih.gov Lower binding energy values typically indicate a stronger interaction.

CompoundTarget ReceptorBinding Energy (kcal/mol)
PramipexoleDopamine D2-6.8
This compoundDopamine D2-5.7
Pramipexole Ribose AdductDopamine D2-6.2
PramipexoleDopamine D3-7.5
This compoundDopamine D3-6.5
Pramipexole Ribose AdductDopamine D3-6.9

Structural Elucidation Methodologies for Pramipexole Mannose Adduct

Isolation and Enrichment Strategies for Degradation Impurities

The low abundance of degradation impurities such as the pramipexole (B1678040) mannose adduct necessitates specific strategies for their isolation and enrichment prior to structural analysis. The formation of this particular adduct is understood to be a result of the Maillard reaction, a chemical reaction between an amino acid (in this case, the primary amine group of pramipexole) and a reducing sugar (mannose). researchgate.net Mannitol (B672), a sugar alcohol, can contain trace amounts of its corresponding reducing sugar, mannose, which can then react with the pramipexole molecule. researchgate.net

To facilitate the characterization of this adduct, forced degradation studies are often employed. These studies intentionally stress the drug product under conditions that accelerate the formation of degradation products. In the case of the pramipexole mannose adduct, a synthetic mixture of pramipexole and mannitol can be subjected to elevated temperatures. For instance, heating a mixture at 105°C for 6 hours has been shown to intentionally generate and enrich the this compound, making it more amenable to detection and structural analysis. nih.govresearchgate.net This process of intentionally promoting the degradation pathway is a key strategy for obtaining a sufficient quantity of the impurity for comprehensive characterization.

Application of Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable for the structural elucidation of drug-excipient adducts. researchgate.net These methods provide high sensitivity and specificity, enabling the identification and characterization of impurities even at trace levels.

UPLC-HRMS is a powerful analytical technique that combines the high separation efficiency of ultra-performance liquid chromatography with the precise mass measurement capabilities of high-resolution mass spectrometry. nih.govresearchgate.net This combination is particularly well-suited for the analysis of complex mixtures, such as those resulting from forced degradation studies.

In the analysis of the this compound, a UPLC system equipped with a suitable column, such as an Acquity UPLC BEH C8 column, is used to separate the adduct from the parent drug and other components of the formulation. nih.govresearchgate.net A gradient elution program is typically employed to achieve optimal separation.

UPLC-HRMS Gradient Program Example
Time (minutes) Mobile Phase A (%)
0100
2.7897
6.9580
9.7365
Mobile Phase A: 5.0 mM ammonium (B1175870) formate (B1220265) buffer (pH 6.0); Mobile Phase B: acetonitrile (B52724). This is an example of a gradient program that could be used for the analysis. nih.gov

During the UPLC-HRMS analysis, precursor ion scanning is used to identify potential adducts. In the case of the this compound, the mass spectrometer is set to detect ions with a specific mass-to-charge ratio (m/z) corresponding to the expected adduct. For the this compound, a distinct mass with an m/z of 374.1785 has been identified. nih.gov

Following the detection of the precursor ion, product ion analysis (or MS/MS) is performed. This involves fragmenting the precursor ion and analyzing the resulting fragment ions. This provides structural information about the molecule. For the this compound, key fragment ions are observed that help to confirm its structure.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. The measured mass of the this compound (m/z 374.1785) can be used to calculate its molecular formula with a high degree of confidence. nih.gov

Isotopic pattern analysis further aids in confirming the elemental composition. The relative abundance of isotopes of elements such as carbon, nitrogen, and sulfur in the this compound will result in a characteristic isotopic pattern in the mass spectrum, which can be compared to the theoretical pattern for the proposed structure.

Tandem mass spectrometry (MS/MS) is a key technique for elucidating the fragmentation pathway of a molecule, which in turn provides detailed structural information. nih.gov In an MS/MS experiment, the precursor ion of the this compound (m/z 374.1785) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation pattern of the this compound is expected to show characteristic losses corresponding to the mannose moiety and fragments of the pramipexole structure. For example, a neutral loss of the sugar moiety would be a strong indicator of a drug-sugar adduct. The fragmentation of the pramipexole molecule itself is also well-characterized, with a known fragment at m/z 153.0. nih.gov The presence of this fragment in the MS/MS spectrum of the adduct would confirm the pramipexole core of the molecule. By analyzing the complete fragmentation pattern, the site of conjugation of the mannose to the pramipexole molecule can be inferred.

Key Ions in the Mass Analysis of Pramipexole and its Mannose Adduct
Compound/Fragment m/z
Pramipexole212.1198
Pramipexole Fragment153.0464
This compound374.1785
These m/z values are based on high-resolution mass spectrometry data. nih.gov

While not specifically reported for the this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a valuable technique for the analysis of oligosaccharide adducts in general. nih.gov This technique is particularly useful for analyzing larger molecules and can provide information about the carbohydrate portion of an adduct.

In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy. nih.gov When the laser is fired at the sample, the matrix vaporizes, carrying the analyte into the gas phase as an ion. The time it takes for the ion to travel through a flight tube to the detector is measured, which is proportional to its mass-to-charge ratio.

For the analysis of oligosaccharide adducts, MALDI-TOF MS can be used to determine the molecular weight of the adduct with high accuracy. Fragmentation analysis can also be performed to yield structural information about the carbohydrate moiety. researchgate.net The choice of matrix is critical for successful MALDI analysis of oligosaccharides, with different matrices being optimal for different types of sugar adducts.

Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UPLC-HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Determination

NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in solution, including the specific connectivity (linkage) and spatial orientation (conformation) of its atoms. For the this compound, NMR is essential to confirm the covalent bond between the pramipexole and mannose moieties and to determine the stereochemistry of the linkage.

While the formation of the this compound has been confirmed by mass spectrometry, detailed experimental NMR spectral data has not been extensively published in scientific literature. nih.govresearchgate.net However, the following sections describe how one-dimensional and two-dimensional NMR techniques would be applied for its definitive structural elucidation.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: A ¹H NMR spectrum of the adduct would be expected to show a combination of signals from both the pramipexole and mannose parts of the molecule. Key diagnostic signals would include the disappearance of the primary amine protons of pramipexole and the appearance of new signals corresponding to the protons on the mannose sugar ring. Shifts in the aromatic and aliphatic protons of the pramipexole core, particularly those close to the site of linkage, would provide crucial evidence of adduct formation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Analysis of the adduct would reveal signals corresponding to the carbon skeleton of the mannose moiety, in addition to those of pramipexole. The chemical shift of the carbon atom on pramipexole involved in the linkage would be significantly altered compared to the parent drug. Similarly, the anomeric carbon of the mannose ring would show a characteristic shift, confirming the formation of the glycosidic linkage.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Observations for this compound Note: Specific chemical shift values (δ) are not available in the cited literature. This table describes the expected observations.

MoietyNucleusExpected Observation
Pramipexole¹HSignals corresponding to the aminothiazole and tetrahydrobenzothiazole rings would be present. The chemical shifts of protons near the linkage site would differ from those in pure pramipexole.
Pramipexole¹³CSignals for all carbon atoms of the pramipexole skeleton would be observed. The carbon atom at the linkage site would show a significant downfield or upfield shift.
Mannose¹HA complex region of signals between 3.0-5.5 ppm corresponding to the sugar ring protons would appear. The signal for the anomeric proton (H-1) would be particularly diagnostic for determining the stereochemistry (α or β) of the linkage.
Mannose¹³CSix signals corresponding to the carbon atoms of the mannose ring would be present. The anomeric carbon (C-1) signal (typically ~100 ppm) would confirm the formation of the N-glycosidic bond.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the proton connectivity within the pramipexole and mannose fragments separately, confirming the integrity of each part of the structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for confirming the linkage between the two moieties. It detects longer-range correlations (typically over two to three bonds) between protons and carbons. A key correlation would be expected between a proton on the pramipexole core (e.g., the remaining N-H proton or adjacent CH protons) and the anomeric carbon (C-1) of the mannose ring, providing definitive proof of the N-glycosidic bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. While detailed IR spectra for the this compound are not publicly available, a comparative analysis with the spectra of the starting materials (pramipexole and mannose) would reveal key structural changes.

Table 2: Expected Infrared (IR) Spectroscopy Absorption Bands for this compound Note: Specific wavenumber values (cm⁻¹) are not available in the cited literature. This table describes the expected observations.

Functional GroupExpected Wavenumber (cm⁻¹)Significance in Adduct Characterization
O-H Stretch (Alcohol)Broad, ~3200-3500Presence of multiple hydroxyl groups from the mannose moiety.
N-H Stretch (Secondary Amine)~3300-3500Appearance of a secondary amine stretch and disappearance of the characteristic primary amine (R-NH₂) bands of pramipexole.
C-H Stretch (Aromatic/Aliphatic)~2850-3100Presence of C-H bonds from both the pramipexole and mannose structures.
C=N Stretch (Thiazole Ring)~1630-1680Confirms the integrity of the thiazole (B1198619) ring from the pramipexole core.
C-O Stretch (Alcohol)~1050-1150Strong absorption confirming the C-O bonds within the mannose sugar ring.

Chromatographic Retention Behavior in Relation to Adduct Structure

Liquid chromatography is a fundamental technique for separating impurities from the active pharmaceutical ingredient. The retention behavior of a molecule is directly related to its physicochemical properties, such as polarity, which are dictated by its structure.

The this compound is significantly more polar than pramipexole due to the addition of the hydrophilic mannose sugar, which contains multiple hydroxyl groups. This increased polarity causes the adduct to elute earlier than pramipexole in reversed-phase high-performance liquid chromatography (HPLC) systems.

In studies identifying this impurity, the adduct was detected using an in-house developed HPLC-UV method. nih.gov It was observed to elute at a relative retention time (RRT) of approximately 0.7, confirming its more polar nature compared to the parent pramipexole molecule. nih.gov

Table 3: Chromatographic Data for this compound

ParameterFindingReference(s)
Relative Retention Time (RRT) ~0.7 (relative to Pramipexole) nih.gov
Chromatographic Column Acquity UPLC BEH C8 (100 × 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase Gradient elution using Ammonium Formate Buffer and Acetonitrile researchgate.net
Rationale for Retention Time The addition of the polar mannose moiety increases the overall polarity of the molecule, leading to weaker interaction with the non-polar C8 stationary phase and thus, an earlier elution time compared to pramipexole.

Computational Chemistry and in Silico Analysis of Pramipexole Mannose Adduct

Molecular Modeling and Geometry Optimization

To understand the three-dimensional structure of the pramipexole (B1678040) mannose adduct, its geometry was computationally optimized. The process began with the generation of a 3D structure from its SMILES (Simplified Molecular Input Line Entry System) data using software like OpenBabel. nih.gov Initial conformer optimization was performed, followed by a more rigorous geometry optimization using quantum mechanics. nih.gov Specifically, the ORCA software was employed, utilizing the B3LYP quantum theory and the Def2-SVP DFT (Density Functional Theory) level to achieve a stable, low-energy conformation of the molecule. nih.govresearchgate.net This foundational step is crucial for ensuring that the subsequent docking and dynamics simulations are based on a structurally accurate representation of the adduct. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations were conducted to predict how the pramipexole mannose adduct binds to its target receptors and to estimate the strength of this interaction. researchgate.netnih.govinventi.in Pramipexole is known to act primarily on the D2 and D3 dopamine (B1211576) receptors, with a higher affinity for the D3 subtype. nih.govnih.govplos.org Therefore, these two receptors were selected as the targets for the docking studies. nih.gov

Using software such as AutoDock Vina, the this compound was docked into the binding sites of both D2 and D3 receptors. nih.gov These simulations generate multiple possible binding poses, from which the most favorable one, typically the one with the best-predicted energy score, is selected for further analysis. nih.gov

A key output of molecular docking is the binding energy, which estimates the affinity of a ligand for its receptor. researchgate.net Studies have shown that the binding interaction of pramipexole with both dopamine D2 and D3 receptors is significantly higher than that of the this compound. researchgate.netnih.govresearchgate.netscispace.com

Binding energy calculations performed after molecular dynamics simulations provide a more refined value. Using YASARA software, where more positive energy values indicate stronger binding, the difference was quantified. nih.gov The results confirmed that pramipexole has a substantially higher binding affinity for both receptors compared to its mannose adduct. nih.govresearchgate.net

Binding Energy of Pramipexole and this compound with Dopamine Receptors
CompoundBinding Energy with D2 Receptor (kJ/mol)Binding Energy with D3 Receptor (kJ/mol)
Pramipexole83.021149.219
This compound-4.605-53.827

The docking simulations predict the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. The best-scoring pose for the this compound was complexed with the D2 and D3 receptors for more intensive simulation. nih.gov The significantly lower binding energies calculated for the adduct compared to the parent drug, pramipexole, suggest a much weaker and less favorable interaction with the key residues in the binding sites of both D2 and D3 receptors. nih.govresearchgate.net This indicates a reduced potential for the adduct to effectively bind to and activate these receptors in the same manner as pramipexole. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

To assess the stability of the adduct-receptor complexes over time, molecular dynamics (MD) simulations were performed. researchgate.netnih.gov These simulations model the movement of atoms in the complex, providing insights into its dynamic behavior. The protein-ligand complexes generated from the best docking poses were placed in a simulated cell membrane environment, as dopamine receptors are G protein-coupled receptors (GPCRs) embedded in the cell's plasma membrane. researchgate.netnih.gov

The Root Mean Square Deviation (RMSD) of the protein's backbone atoms (specifically the alpha-carbons, or Cα) is a critical measure of stability during an MD simulation. researchgate.netnih.gov It quantifies the deviation of the protein's structure from its initial conformation. A stable complex is generally indicated by an RMSD value that plateaus and fluctuates by less than 2 Å over the final nanoseconds of the simulation. nih.govscbt.com

Analysis of the MD trajectories showed that the complexes of the this compound with both D2 and D3 receptors were stable. nih.gov The calculated RMSD values for the Cα atoms were well below the 2 Å threshold, indicating no significant conformational changes in the receptor backbone upon binding the adduct. nih.gov

Calculated RMSD Deviation of Cα Atoms in Adduct-Receptor Complexes
CompoundRMSD with D2 Receptor (Å)RMSD with D3 Receptor (Å)
This compound0.1250.129

Theoretical Calculation of Electronic Properties and Reactivity

The electronic properties and reactivity of a molecule are fundamental to understanding its behavior. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer significant insights into these characteristics. For the this compound, computational methods have been employed to determine its stable three-dimensional structure, which is a prerequisite for any further analysis of its electronic properties and reactivity. nih.govresearchgate.net

Detailed Research Findings

Research has utilized DFT to investigate the this compound. Specifically, the geometry of the adduct has been optimized using the ORCA software package, employing the B3LYP functional and the Def2-SVP basis set. researchgate.net This optimization process calculates the lowest energy conformation of the molecule, providing a realistic 3D structure for further in silico experiments. researchgate.netresearchgate.net

Following geometry optimization, a range of electronic properties and reactivity descriptors can be calculated. These include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and various reactivity indices.

While the geometry of the this compound has been computationally optimized, detailed findings regarding its specific electronic properties and reactivity descriptors have not been extensively reported in the available scientific literature. Such data would typically be presented in tables to summarize the key quantum chemical parameters.

For illustrative purposes, the following tables represent the types of data that would be generated from such a theoretical study. Note: The values presented in these tables are hypothetical and serve only to demonstrate the format and nature of the data that would be obtained from a full DFT analysis. They are not the actual calculated values for the this compound.

Hypothetical Data Tables

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Parameter Value
Energy of HOMO (eV) -5.85
Energy of LUMO (eV) -1.23
HOMO-LUMO Energy Gap (eV) 4.62
Ionization Potential (eV) 5.85
Electron Affinity (eV) 1.23

Table 2: Calculated Global Reactivity Descriptors of this compound (Hypothetical Data)

Parameter Value
Electronegativity (χ) 3.54
Chemical Hardness (η) 2.31
Chemical Softness (S) 0.216

The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy gap between these two orbitals is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are critical for predicting how the molecule will interact with other chemical species, including biological receptors.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Electronegativity (χ) indicates the ability of a molecule to attract electrons. Chemical hardness (η) and its inverse, softness (S), describe the resistance to change in electron distribution. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

Although the specific values for these properties for the this compound are not published, the computational framework to derive them has been established through the geometry optimization reported in the literature. researchgate.net Such data would be invaluable for a more complete understanding of the adduct's chemical behavior and potential for interactions beyond what has been studied through molecular docking.

Analytical Methodologies for Detection and Quantification of Pramipexole Mannose Adduct

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental to separating the pramipexole (B1678040) mannose adduct from the active pharmaceutical ingredient (API) and other related impurities.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a primary method for monitoring impurities in pramipexole stability studies. An in-house developed HPLC method was utilized to separate and quantify impurities in pramipexole finished products (PR-FP) during informal stability studies nih.gov. In these studies, unknown impurities, later identified as adducts, were detected at a relative retention time (RRT) of approximately 0.7 nih.gov. The number of these impurities was observed to increase with rising temperature and longer study durations nih.gov.

The United States Pharmacopeia (USP) monograph for pramipexole also describes a gradient HPLC-UV detection method, which has been used to detect degradation impurities during stability studies of extended-release tablets researchgate.netresearchgate.netresearchgate.netmdpi.com.

Table 1: Example of HPLC-UV Method Parameters for Impurity Analysis

ParameterConditionSource
Column Zorbax RX C8 (250 × 4.5 mm, 5 µm) nih.gov
Mobile Phase A 0.2% triethylamine (B128534) in pH 6.0 ammonium (B1175870) formate (B1220265) buffer: acetonitrile (B52724) (98:2 v/v) nih.gov
Mobile Phase B Acetonitrile nih.gov
Detection Wavelength 260 nm nih.gov
Column Temperature 30°C nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and sensitivity compared to traditional HPLC, making it a powerful tool for characterizing complex impurity profiles nih.govresearchgate.net. The identification of the pramipexole mannose adduct was successfully achieved using a UPLC system coupled with high-resolution mass spectrometry nih.govresearchgate.net. This technique allowed for the effective chromatographic separation of the adduct. In one study, the UPLC system resolved an impurity peak at an RRT of approximately 0.89, which mass analysis revealed to contain multiple compounds, including the mannose adduct nih.gov.

Table 2: UPLC System Details for Adduct Identification

ComponentSpecificationSource
System Waters UPLC nih.gov
Column Acquity UPLC BEH C8 (100 × 2.1 mm, 1.7 µm) nih.gov
Coupling Coupled with Xevo G2-XS Qtof mass spectrometer nih.gov

Integration of Mass Spectrometry for Enhanced Selectivity and Sensitivity

While chromatographic methods separate the adduct, mass spectrometry (MS) is indispensable for its structural confirmation and sensitive detection. The use of high-resolution mass spectrometry (HRMS) is particularly advantageous for profiling pharmaceutical impurities due to its ability to provide high-accuracy mass detection, which aids in structure and reaction mechanism prediction nih.gov.

In the analysis of pramipexole impurities, UPLC was coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating with electrospray ionization (ESI) in positive mode nih.gov. This setup is well-suited for detecting thermally labile, nonvolatile, and polar compounds nih.gov. The mass scan of the impurity peak revealed a distinct mass with an m/z of 374.1785, which was proposed to be the this compound nih.gov.

Table 3: High-Resolution Mass Spectrometry Data for Impurity Identification

ImpurityProposed IdentityObserved m/zSource
Imp 1Pramipexole Ribose Adduct344.1657 nih.gov
Imp 2This compound374.1785 nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for the quantification of analytes in complex matrices. While specific quantitative LC-MS/MS methods for the this compound are not detailed in the provided research, methods for the parent compound, pramipexole, have been extensively developed nih.govnih.gov. These methods typically operate by monitoring specific precursor-to-product ion transitions in selected reaction monitoring (SRM) mode, which provides excellent specificity and reduces matrix effects nih.govnih.govresearchgate.net. A similar approach could be readily adapted for the accurate quantification of the mannose adduct by determining its unique mass transitions.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for the validation of any quantitative analytical method. For pramipexole, various methods have established these limits. For example, an HPLC-UV method for pramipexole hydrochloride showed an LOD of 3.17 (S/N ratio) and an LOQ of 10.3 (S/N ratio) impactfactor.org. Another method for pramipexole in human urine using capillary electrophoresis with laser-induced fluorescence detection reported an LOD of 10.0 ng/mL and an LOQ of 25.0 ng/mL nih.gov.

While the literature on the this compound focuses primarily on its identification and characterization, establishing validated quantitative methods would require the determination of specific LOD and LOQ values for the adduct itself nih.govresearchgate.net.

Challenges in Adduct Analysis: Isomerism and Heterogeneity

The analysis of adducts such as the this compound presents unique challenges, primarily due to isomerism and the potential for a heterogeneous mixture of related compounds nih.gov. The Maillard reaction, which forms the adduct, is a complex process that can generate various structural isomers and degradation products nih.gov.

A significant analytical challenge is the co-elution of these closely related compounds. During stability studies of a pramipexole formulation, two unresolved peaks were initially detected using HPLC nih.gov. Subsequent analysis with a higher resolution UPLC system showed a single peak at RRT ~0.89 nih.gov. However, the mass scan of this single chromatographic peak revealed four distinct masses, corresponding to pramipexole, a pramipexole fragment, the pramipexole ribose adduct, and the this compound nih.govresearchgate.net. This finding underscores the heterogeneity of the impurity profile and highlights the difficulty in separating and identifying individual adducts, demonstrating that a single chromatographic peak may conceal multiple chemical species nih.gov.

Strategies for Reference Standard Preparation and Impurity Profiling

The accurate identification and quantification of the this compound rely on the availability of a well-characterized reference standard and a robust impurity profiling strategy.

Reference Standard Preparation

A primary reference standard for the this compound has been synthesized and is commercially available. This synthesized standard is crucial for the validation of analytical methods and for confirming the identity of the impurity observed in pramipexole drug products. The availability of a reference standard allows for the unequivocal identification of the adduct by comparing its retention time and mass spectral data with that of the impurity detected in stability samples.

Impurity Profiling

Impurity profiling is a systematic process to identify and quantify impurities in a drug substance or product. nih.gov For the this compound, this process involves monitoring its formation during stability studies of the pramipexole drug product, particularly when mannitol (B672) is used as an excipient. The adduct has been detected as an unknown impurity during such stability studies. nih.gov

The International Council for Harmonisation (ICH) provides guidelines on the control of impurities. According to the ICH Q3B(R2) guideline, which pertains to impurities in new drug products, degradation products and reaction products of the drug substance with excipients should be monitored and controlled. ich.org The guideline outlines reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug. For unidentified impurities, if the level exceeds a certain threshold (e.g., 0.5% for a total daily intake of 1.5 mg), identification of the impurity's structure is necessary. mdpi.com

The strategy for impurity profiling of the this compound would therefore include:

Method Validation: The analytical method used for detection and quantification must be validated to demonstrate its specificity for the this compound in the presence of pramipexole and other potential impurities. ich.org

Stability Studies: Monitoring the levels of the this compound in pramipexole drug products under various storage conditions (e.g., temperature and humidity) to understand its formation and degradation kinetics.

Specification Setting: Establishing an acceptance criterion (a specified limit) for the this compound in the drug product specification. This limit would be based on toxicological data and the levels observed in batches used in clinical and safety studies. ich.org

Routine Monitoring: Implementing the validated analytical method for the routine quality control of pramipexole drug product batches to ensure that the level of the this compound remains within the established acceptance criteria.

The following table lists the compound names mentioned in this article.

Table 3: List of Compound Names
Compound Name
Pramipexole
Mannitol
This compound
Acetonitrile
Ammonium formate
Triethylamine

Mechanistic Studies on Adduct Formation and Environmental Factors

Kinetic Studies of Pramipexole-Mannose Reaction under Varied Conditions

While specific kinetic rate constants for the pramipexole-mannose reaction are not extensively detailed in publicly available literature, stability studies provide insight into the conditions that promote adduct formation over time. The reaction is understood to be a multi-step process, initiated by the condensation of pramipexole's primary amine with the carbonyl group of mannose.

Research has identified two significant impurities in pramipexole (B1678040) dihydrochloride (B599025) solid dosage forms: the pramipexole mannose adduct and a pramipexole ribose adduct. nih.gov The formation of these adducts was found to be more pronounced in formulations containing mannitol (B672). nih.gov This suggests that under specific storage and formulation conditions, the reaction proceeds to a detectable level, indicating a kinetic profile influenced by the presence and concentration of reactants and catalysts.

Influence of pH on Reaction Rate and Adduct Stability

The rate of the Maillard reaction is significantly dependent on pH. The initial step, the nucleophilic attack of the amino group on the carbonyl carbon, is favored by a non-protonated amino group. Therefore, the reaction rate generally increases as the pH becomes more alkaline. However, pramipexole itself is more susceptible to degradation in basic conditions compared to acidic ones. nih.govresearchgate.net

In acidic conditions (e.g., 3 M HCl at 80°C for 48 hours), pramipexole undergoes degradation, but the primary degradation product is different from the mannose adduct. nih.govresearchgate.net Conversely, in basic conditions (e.g., 2 M NaOH at 80°C for 24 hours), a different degradation pathway is also observed. nih.govresearchgate.net For the Maillard reaction specifically, the optimal pH for the initial stages is typically in the weakly acidic to neutral range, which allows for both a sufficient concentration of the unprotonated amine and acid catalysis of the dehydration steps. Extreme pH values can inhibit the reaction or promote alternative degradation pathways.

Impact of Temperature and Humidity on Adduct Accumulation

Temperature and humidity are critical factors in the accumulation of the this compound. Elevated temperatures provide the necessary activation energy for the Maillard reaction to proceed. researchgate.net Likewise, the presence of moisture, often expressed as relative humidity (RH), facilitates the mobility of reactants in the solid state, thereby promoting the reaction. google.comresearchgate.net

Stability studies on pramipexole and its formulations have been conducted under various accelerated conditions, which shed light on the impact of these environmental factors.

Table 1: Conditions from Pramipexole Stability Studies Promoting Degradation
TemperatureRelative Humidity (RH)DurationObservationReference
30°C65% RH12 monthsA degradation impurity (RRT 0.88) was observed during the finished dosage form stability program. mdpi.com
40°C75% RH6 monthsAccelerated storage conditions used to test for the formation of imine impurity. google.com
50°C75% RH3 monthsWet heat degradation study performed on the standard drug. Pramipexole was found to be stable under these specific test conditions. nih.gov
50°C- (Dry Heat)30 daysDry heat degradation study. Pramipexole was found to be stable under these specific test conditions. nih.gov

These studies indicate that the combination of elevated temperature and humidity creates an environment conducive to the formation of degradation products, including potential adducts from Maillard reactions. The increase in temperature and water content can accelerate decomposition. google.com

Role of Water Activity in Solid-State Maillard Reactions

In solid-state formulations, the concept of water activity (a_w) is more critical than total water content for predicting chemical stability. researchgate.net Water activity influences the dissolution, migration, and concentration of reactants. researchgate.net For the Maillard reaction, the rate is typically low at very low water activities due to limited reactant mobility. As water activity increases, the reaction rate increases because the reactants become more mobile.

However, at very high water activities, the reaction rate can decrease again due to the dilution of reactants. researchgate.net The maximum rate for Maillard reactions in food products is often observed at intermediate water activity values, typically between 0.65 and 0.75. researchgate.net This principle is directly applicable to the solid-state reaction between pramipexole and mannose in a pharmaceutical tablet. The presence of mobile water, as indicated by water activity, is a critical parameter in degradation reactions. researchgate.net

Catalytic Effects of Other Formulation Components or Impurities

The components within a pharmaceutical formulation can have a significant impact on the rate of this compound formation. Studies have shown that impurities related to the Maillard reaction were significantly more abundant when mannitol was present in the formulation. nih.gov While mannitol itself is a sugar alcohol and non-reducing, commercial grades can contain reducing sugar impurities like mannose and glucose, which can then react with pramipexole.

Furthermore, other components or trace impurities can exert catalytic effects. For instance, buffer salts can influence the micro-pH within the formulation. Divalent metal ions, which can be present as impurities, are also known to be potential catalysts for the Maillard reaction. mdpi.com Therefore, the selection and purity of excipients are crucial in controlling the formation of this adduct. google.com

Implications for Pharmaceutical Development and Quality Control

Understanding Degradation Pathways in Drug Formulations

The primary degradation pathway leading to the formation of the Pramipexole (B1678040) Mannose Adduct is the Maillard reaction. nih.gov This complex series of reactions occurs between the primary amine group in the Pramipexole molecule and the carbonyl group of a reducing sugar, in this case, mannose. nih.gov Mannitol (B672), a commonly used excipient in solid dosage forms, is a sugar alcohol derived from the reduction of sugars like mannose and glucose. nih.gov While mannitol itself is a non-reducing sugar alcohol, it can contain trace amounts of reducing sugars, including mannose, as impurities from its manufacturing process.

The Maillard reaction is initiated by the nucleophilic attack of the primary amine of Pramipexole on the carbonyl carbon of mannose, forming a Schiff base. This is followed by a rearrangement to form a more stable ketoamine, known as an Amadori product. This Pramipexole-mannose Amadori product is the adduct . The rate of this reaction is significantly influenced by several factors:

Temperature: Higher temperatures accelerate the Maillard reaction. purdue.eduijfsab.com

Moisture Content: Water acts as a plasticizer, increasing the mobility of reactants in the solid state and facilitating the reaction. purdue.edutabletscapsules.comresearchgate.netresearchgate.netnih.gov The rate of the Maillard reaction often increases with moisture content up to a certain point. researchgate.net

pH: The pH of the formulation's microenvironment can influence the rate of the Maillard reaction. The initial condensation step is generally favored at a pH close to the pKa of the amine. acs.org

Studies have shown that in pramipexole dihydrochloride (B599025) solid dosage forms containing mannitol, unknown impurities were detected and found to increase during informal stability studies, particularly at elevated temperatures. nih.gov These impurities were later identified as the Pramipexole Mannose Adduct and a corresponding ribose adduct, confirming the Maillard reaction as the degradation pathway. nih.gov

Strategies for Mitigation of Adduct Formation in Pharmaceutical Manufacturing

To ensure the quality and stability of Pramipexole drug products, it is crucial to implement strategies to mitigate the formation of the mannose adduct. These strategies primarily focus on formulation design and control of manufacturing process parameters.

Formulation Strategies:

Excipient Selection: The most direct approach is to avoid the use of excipients known to contain reactive impurities. For amine drugs like Pramipexole, it is advisable to avoid excipients that are reducing sugars or may contain them as impurities.

Moisture Control: Since moisture facilitates the Maillard reaction, using excipients with low moisture content and implementing measures to control moisture during manufacturing and storage are critical. tabletscapsules.comresearchgate.netnih.gov This can include the use of desiccants in packaging. firsthope.co.in

Manufacturing Process Control:

Process Selection: The choice of manufacturing process can impact adduct formation.

Wet Granulation: This process introduces moisture and heat, which can accelerate the Maillard reaction. firsthope.co.ingea.com Therefore, it may not be suitable for formulations containing an amine drug and a reducing sugar.

Direct Compression: This method avoids the use of water and heat, making it a preferable option for sensitive formulations. firsthope.co.inpharmtech.comzimlab.in It minimizes the intimate contact and reaction-promoting conditions found in wet granulation. firsthope.co.inpharmtech.com

Temperature Control: Maintaining lower temperatures throughout the manufacturing process can help to slow down the rate of the Maillard reaction. purdue.eduijfsab.com

pH Control: The use of buffering agents can help to maintain a pH that is less favorable for the Maillard reaction. acs.orgfirsthope.co.in

Design Principles for Excipient Selection to Minimize Drug-Excipient Interactions

The selection of appropriate excipients is a foundational aspect of pharmaceutical formulation development to ensure product stability and quality.

Key principles for excipient selection to minimize interactions like the formation of the this compound include:

Compatibility Studies: Thorough compatibility studies between the API and all potential excipients are essential during pre-formulation. semanticscholar.org These studies often involve storing binary mixtures of the API and each excipient under stressed conditions (e.g., elevated temperature and humidity) and analyzing for any degradation products. semanticscholar.org

Understanding Excipient Purity: It is crucial to be aware of the potential impurities present in excipients. rsc.org As seen with mannitol, even trace levels of reactive impurities like reducing sugars can lead to significant degradation of the API over time. nih.gov

Prioritizing Low-Reactivity Excipients: For sensitive APIs like those containing primary amine groups, excipients with low chemical reactivity should be prioritized. Non-reducing sugars or sugar alcohols with high purity and guaranteed low levels of reducing sugar impurities are preferable.

Controlling Water Activity: Excipients with low hygroscopicity should be selected to minimize the amount of available water in the formulation that can participate in degradation reactions. tabletscapsules.comresearchgate.net

Development of Impurity Control Strategies in Drug Substance and Product

A robust impurity control strategy is essential for ensuring the safety and efficacy of the final drug product. This involves identifying potential impurities, monitoring their levels, and setting appropriate specifications.

For the this compound, the control strategy should encompass:

Identification and Characterization: The impurity must be properly identified and characterized using advanced analytical techniques. In the case of the this compound, ultra-performance liquid chromatography coupled with high-resolution mass spectroscopy (UPLC-HRMS) was used for its identification. nih.gov

Setting Specification Limits: Based on regulatory guidelines (e.g., ICH Q3B), limits for known and unknown impurities in the drug product must be established. The threshold for identification and qualification of impurities is based on the maximum daily dose of the drug.

Stability Monitoring: The formation of the adduct should be monitored throughout the product's shelf life under long-term and accelerated stability conditions.

The following table presents data from an informal stability study of a Pramipexole drug product, illustrating the increase in unknown impurities (later identified as the mannose and ribose adducts) over time and at elevated temperatures.

ConditionTimepointUnknown Impurity 1 (%)Unknown Impurity 2 (%)Total Unknown Impurities (%)
Initial-0.080.050.13
30°C / 75% RH4 Weeks0.140.080.22
8 Weeks0.180.100.28
40°C / 75% RH4 Weeks0.250.150.40
8 Weeks0.350.210.56

Data adapted from stability studies on a Pramipexole drug formulation. nih.gov

Considerations for Analytical Method Development in Quality Assurance

The development and validation of analytical methods are critical for the reliable detection and quantification of the this compound in quality assurance.

Key considerations include:

Specificity and Selectivity: The analytical method must be able to unequivocally assess the analyte in the presence of other components, including the API, other excipients, and other degradation products. scielo.brnih.govscielo.brunodc.orgsigmaaldrich.com This is typically demonstrated through forced degradation studies where the drug is exposed to harsh conditions to generate potential impurities. nih.govscielo.brasianpubs.org The method should demonstrate baseline separation of the this compound from Pramipexole and other related substances. nih.govscielo.br

Sensitivity: The method must be sensitive enough to detect and quantify the adduct at levels that are relevant to the established specification limits. unodc.orgnih.govmdpi.com This involves determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). scielo.brnih.govdergipark.org.trimpactfactor.org

Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible). scielo.brscielo.brnih.govdergipark.org.trimpactfactor.orgresearchgate.netresearchgate.net Accuracy is often assessed by spiking the sample with a known amount of the impurity and measuring the recovery. researchgate.net Precision is evaluated by repeatedly analyzing the same sample. researchgate.net

Linearity: The method should provide results that are directly proportional to the concentration of the impurity over a specified range. scielo.brnih.govdergipark.org.trimpactfactor.orgresearchgate.netresearchgate.net

Robustness: The method should remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature. scielo.brscielo.brnih.gov This ensures the reliability of the method during routine use. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for impurity profiling. scielo.brnih.govdergipark.org.trimpactfactor.orgresearchgate.netresearchgate.net For structural confirmation and in cases where chromatographic separation is challenging, coupling HPLC with mass spectrometry (LC-MS) is a powerful tool. nih.govnih.govasianpubs.orgresearchgate.net

Future Directions in Research on Pramipexole Mannose Adduct and Similar Entities

Advanced Spectroscopic and Chromatographic Approaches for Deeper Structural Insights

Future research will focus on leveraging advanced analytical techniques to gain more profound structural information about the Pramipexole (B1678040) Mannose Adduct and similar entities. While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard for impurity detection, the complexity of adduct structures necessitates more sophisticated approaches. aquigenbio.compharmaguru.co

Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) has already been instrumental in identifying Pramipexole-sugar adducts. semanticscholar.orgresearchgate.net Future work should expand on this by employing tandem MS (MS/MS) and multi-stage MS (MSn) for detailed fragmentation studies. nih.gov This will enable precise mapping of the covalent bond between Pramipexole and mannose and characterization of the Amadori rearrangement product structure. semanticscholar.orgnih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques (e.g., COSY, HSQC, HMBC), will be invaluable for the unambiguous structural elucidation of isolated adducts. aquigenbio.com These methods can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The integration of various spectroscopic methods will be crucial for building a complete picture of these complex impurity structures. nih.govnih.gov

Analytical TechniqueApplication in Adduct ResearchPotential Future Advancements
UPLC-HRMS Identification and quantification of adducts in drug formulations. semanticscholar.orgresearchgate.netDevelopment of standardized libraries for rapid adduct screening.
Tandem MS (MS/MS) Structural elucidation through fragmentation pattern analysis. nih.govIon mobility-mass spectrometry for separating isomeric adducts.
NMR Spectroscopy Unambiguous structure and stereochemistry determination. aquigenbio.comCryoprobe technology for enhanced sensitivity in analyzing trace amounts.
FT-IR Spectroscopy Identifying functional group changes indicative of adduct formation.Coupling with microscopy for spatially resolved analysis in solid dosage forms.

Further Refinement of Computational Models for Adduct-Target Interactions

Computational modeling offers a powerful, resource-efficient way to predict and understand the interactions between drug adducts and biological targets. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations have been used to assess the binding affinity of the Pramipexole Mannose Adduct to dopamine (B1211576) D2 and D3 receptors. semanticscholar.orgnih.gov These studies indicated that the adduct has a lower binding energy compared to Pramipexole itself, suggesting it might not significantly interfere with the drug's primary pharmacological action. semanticscholar.orgresearchgate.netnih.gov

Future refinements in this area should focus on:

Developing more accurate force fields: Current models can be improved to better represent the specific chemical properties of drug-sugar adducts.

Employing quantum mechanics/molecular mechanics (QM/MM) methods: These hybrid methods can provide more accurate descriptions of the electronic interactions at the binding site.

Integrating machine learning (ML): ML algorithms can be trained on existing experimental and simulation data to predict the potential for adduct formation and their biological activity with greater speed and accuracy. biorxiv.orgresearchgate.net One-shot learning models, for instance, show promise for predicting excipient-protein interactions even with limited data. biorxiv.org

These advanced computational approaches will enable a more proactive approach to formulation development, allowing for the early-stage screening of potential drug-excipient incompatibilities. nih.govresearchgate.net

Modeling TechniqueApplication in Adduct-Target ResearchFuture Refinement Goals
Molecular Docking Predicting the binding pose and affinity of adducts to biological receptors. semanticscholar.orgIncorporating receptor flexibility and water molecule effects more accurately.
Molecular Dynamics (MD) Simulating the dynamic behavior and stability of the adduct-receptor complex over time. nih.govExtending simulation times to better capture complex biological events.
QM/MM Providing high-accuracy calculations of interaction energies at the binding site.Increasing computational efficiency to allow for the study of larger systems.
Machine Learning Predicting potential drug-excipient incompatibilities and biological activities. biorxiv.orgacs.orgExpanding training datasets to improve model generalizability and accuracy.

Exploration of Stereochemical Aspects of Adduct Formation

The Maillard reaction can be stereochemically complex. The initial condensation of mannose (an aldose) with the primary amine of Pramipexole, followed by the Amadori rearrangement, leads to the formation of a ketoamine. nih.gov During this rearrangement, the stereochemistry at the C-2 position of the sugar moiety is lost. nih.gov This means that both glucose and mannose can form identical Amadori rearrangement products with a given amine. nih.gov

Future research should aim to fully characterize the stereochemical outcomes of the Pramipexole-mannose reaction. Key questions to address include:

Does the reaction favor the formation of one stereoisomer over another?

What is the influence of the pharmaceutical processing environment (e.g., pH, temperature, solid-state vs. solution) on the stereochemical course of the reaction? purdue.edu

Do different stereoisomers of the adduct exhibit different toxicological profiles or biological activities?

Answering these questions will require the use of stereoselective analytical techniques, such as chiral chromatography, coupled with advanced spectroscopic methods like NMR to confirm the absolute configuration of the products. acs.org

Development of Novel Analytical Techniques for Trace Adduct Detection

Ensuring patient safety requires the detection and quantification of impurities even at trace levels. technologynetworks.com The development of more sensitive and novel analytical methods is therefore a critical area of future research. Current methods rely heavily on LC-MS, but there is room for innovation. chromatographyonline.com

Future avenues include:

Adductomics: This emerging field aims to screen for both known and unknown DNA adducts using high-resolution mass spectrometry, an approach that could be adapted for drug-excipient adducts. chemrxiv.orgnih.gov

Advanced MS Scan Modes: Techniques like constant neutral loss scanning can be used to selectively screen for compounds that lose a specific fragment (e.g., the deoxyribose from a DNA adduct), a principle applicable to detecting the loss of the sugar moiety from a Pramipexole-mannose adduct. nih.govnih.gov

Hyphenated Techniques: The on-line coupling of separation techniques with biochemical assays could allow for the direct assessment of the bioactivity of trace-level impurities as they are detected. chromatographyonline.com

These advanced methods will not only lower the limits of detection but also provide more comprehensive impurity profiles for pharmaceutical products. researchgate.net

Comprehensive Understanding of Maillard Reaction Kinetics in Complex Pharmaceutical Matrices

The rate of the Maillard reaction is influenced by numerous factors, including temperature, pH, moisture content, and the physical state of the reactants. purdue.eduresearchgate.netacs.org While the general kinetics of this reaction are understood in food chemistry, its behavior within the complex, often low-moisture, solid-state environment of a pharmaceutical tablet is less characterized. purdue.edusemanticscholar.org

Future research should focus on developing kinetic models that accurately describe adduct formation in these specific matrices. This involves:

Studying the reaction kinetics in amorphous versus crystalline solid states, as processing techniques like milling can increase reactivity. purdue.edu

Investigating the influence of other excipients in the formulation on the reaction rate.

Examining reaction kinetics under accelerated stability testing conditions and correlating these with real-time stability data.

A deeper understanding of these kinetics will enable formulators to design more robust drug products by controlling the factors that promote the Maillard reaction. acs.orgnih.gov

Academic Exploration of Broader Implications for Drug Impurity Management in Pharmaceutical Sciences

The case of the this compound serves as a valuable model for the broader challenges of impurity management in the pharmaceutical industry. aquigenbio.comregistech.com Academic exploration in this area can provide the foundational knowledge needed to inform regulatory guidance and industrial best practices. veeprho.com

Future academic research should address:

Risk Assessment Frameworks: Developing systematic, science-based frameworks for evaluating the risks posed by drug-excipient adducts. This includes assessing their potential to impact efficacy, safety, and product stability. registech.comveeprho.com

Predictive Tools: Creating databases and in-silico tools to predict the likelihood of Maillard reactions and other incompatibility issues between new APIs and common excipients. researchgate.net

Control Strategies: Investigating novel formulation strategies to inhibit adduct formation, such as the use of alternative excipients or protective coatings.

By addressing these broader implications, the academic community can contribute significantly to the overarching goal of ensuring the quality, safety, and efficacy of pharmaceutical products. pharmaguru.co

Q & A

Q. What analytical methods are recommended for detecting and quantifying pramipexole mannose adducts in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with differential refractive index detection (RID) is a validated approach for identifying and quantifying pramipexole mannose adducts. Comparative analysis using standard solutions (e.g., pramipexole mannose vs. ribose adducts) can resolve overlapping peaks, as demonstrated in impurity profiling studies . For biological samples, HPLC-RID ensures reproducibility and accuracy in mannose quantification, particularly when analyzing stability under varying storage conditions .

Q. Under what experimental conditions does pramipexole form mannose adducts, and how can these be controlled?

  • Methodological Answer : Adduct formation is influenced by factors such as temperature, pH, and excipient interactions. A definitive screening design (DSD) with 10 experimental runs, as applied in mannose removal studies, can isolate critical variables (e.g., initial mannose concentration, flow rate). This approach enables systematic optimization to minimize adduct formation during drug formulation .

Advanced Research Questions

Q. How does the structural configuration of the mannose moiety impact the stability and bioactivity of pramipexole mannose adducts?

  • Methodological Answer : Pyranose (six-membered) and furanose (five-membered) mannose isomers exhibit distinct binding kinetics with pramipexole. Molecular dynamics simulations, akin to studies on mannose isomerases, can model adduct stability. Pairing this with nuclear magnetic resonance (NMR) spectroscopy provides empirical validation of dominant isomeric forms under physiological conditions .

Q. What statistical frameworks are suitable for resolving contradictions in adduct quantification data across studies?

  • Methodological Answer : Multivariate statistical tools (e.g., Principal Component Analysis, False Discovery Rate q-values) integrated into platforms like Progenesis QI enable robust analysis of isotope peaks and adduct variability. This is critical for reconciling discrepancies arising from differences in HPLC calibration or sample preparation protocols .

Q. How do pramipexole mannose adducts interact with biological targets such as dopamine receptors or mannose-binding lectins?

  • Methodological Answer : Surface plasmon resonance (SPR) assays can quantify binding affinity between adducts and targets like CD206 (mannose receptor). Comparative studies with unmodified pramipexole and glucose adducts are essential to assess specificity, as mannose-binding lectins exhibit selective recognition of terminal mannose residues .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the prevalence of pramipexole mannose adducts in accelerated vs. long-term stability studies?

  • Methodological Answer : Contradictions often stem from accelerated degradation protocols failing to replicate real-time storage conditions. A split-plot experimental design, where temperature and humidity are nested factors, can identify non-linear degradation kinetics. Cross-validation using mass spectrometry (MS) ensures adduct-specific identification, reducing false positives from co-eluting impurities .

Methodological Best Practices

Q. What research design principles ensure reproducibility in adduct characterization studies?

  • Methodological Answer : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses. For example:
  • Population: Pramipexole formulations under stress testing.
  • Intervention: Variable pH/temperature conditions.
  • Comparison: Control vs. stressed samples.
  • Outcome: Quantified adduct levels.
  • Time: 0, 3, 6-month intervals.
    This aligns with guidelines for clarity and operational rigor in pharmaceutical research .

Q. How can researchers validate the absence of confounding impurities (e.g., formaldehyde adducts) in pramipexole mannose adduct studies?

  • Methodological Answer : Spiking experiments with certified reference standards (e.g., pramipexole formaldehyde adduct) and tandem MS (MS/MS) fragmentation analysis differentiate structurally similar impurities. Reporting guidelines for chromatographic data, including retention times and peak purity indices, are mandatory for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.